2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine
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Overview
Description
2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloro-6-bromopyrazine with 4-methyl-1H-pyrazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a suitable solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The pyrazole ring can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted pyrazines.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(1H-pyrazol-1-yl)pyrazine
- 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine
- 2-(4-Methyl-1H-pyrazol-1-yl)pyrazine
Uniqueness
2-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrazine is unique due to the specific substitution pattern on the pyrazine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C8H7ClN4 |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-6-(4-methylpyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C8H7ClN4/c1-6-2-11-13(5-6)8-4-10-3-7(9)12-8/h2-5H,1H3 |
InChI Key |
NSDMASZVVRLGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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